molecular formula C24H22ClN3O B11401429 N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide

Cat. No.: B11401429
M. Wt: 403.9 g/mol
InChI Key: IMYICPNYWCSHCP-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE typically involves multiple steps. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the chlorophenylmethyl group and the ethyl group. The final step involves the attachment of the 3-methylbenzamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol
  • Ketamine hydrochloride Impurity A

Uniqueness

N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3-METHYLBENZAMIDE is unique due to its specific structural features, such as the benzodiazole ring and the chlorophenylmethyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-methylbenzamide

InChI

InChI=1S/C24H22ClN3O/c1-16-8-7-10-18(14-16)24(29)26-17(2)23-27-21-12-5-6-13-22(21)28(23)15-19-9-3-4-11-20(19)25/h3-14,17H,15H2,1-2H3,(H,26,29)

InChI Key

IMYICPNYWCSHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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